1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime
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Overview
Description
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime is a complex organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime typically involves multiple steps. One common method includes the condensation of appropriate aldehydes with pteridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarbaldehyde oxime is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable oxime derivatives makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and therapeutic agents.
Properties
Molecular Formula |
C9H9N5O3 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C9H9N5O3/c1-13-7-6(8(15)14(2)9(13)16)12-5(3-10-7)4-11-17/h3-4,17H,1-2H3/b11-4+ |
InChI Key |
UXXFHDHNOJIHLS-NYYWCZLTSA-N |
Isomeric SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)/C=N/O |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C=NO |
Origin of Product |
United States |
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